molecular formula C13H12N2O4 B11430609 Methyl 2-{[(3-methylisoxazol-5-yl)carbonyl]amino}benzoate

Methyl 2-{[(3-methylisoxazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11430609
M. Wt: 260.24 g/mol
InChI Key: NEMGTODRCWDDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with 3-methyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the carboxylic acid chloride group of 3-methyl-1,2-oxazole-5-carboxylic acid chloride. The resulting product is then esterified using methanol and a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the oxazole ring.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the oxazole ring.

Scientific Research Applications

METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions with target molecules, leading to modulation of their activity. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE: Similar structure with slight variations in the position of functional groups.

    2-[METHYL(3-METHYL-1,2-OXAZOLE-5-)AMIDO]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazole ring and the ester group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12N2O4/c1-8-7-11(19-15-8)12(16)14-10-6-4-3-5-9(10)13(17)18-2/h3-7H,1-2H3,(H,14,16)

InChI Key

NEMGTODRCWDDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.